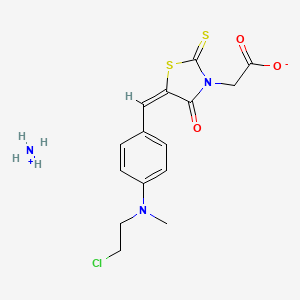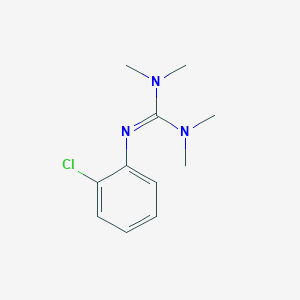![molecular formula C15H15Cl2NO2 B14327589 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline CAS No. 97094-70-7](/img/structure/B14327589.png)
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is an organic compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with two chlorine atoms. The specific structure of this compound includes a phenyl group substituted with ethoxymethoxy and aniline groups, making it a unique derivative of dichloroaniline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline typically involves the nucleophilic substitution of an appropriate dichloroaniline precursor with 4-(ethoxymethoxy)phenylamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is unique due to its specific substitution pattern and the presence of the ethoxymethoxy group. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .
Propiedades
Número CAS |
97094-70-7 |
|---|---|
Fórmula molecular |
C15H15Cl2NO2 |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2,3-dichloro-N-[4-(ethoxymethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-19-10-20-12-8-6-11(7-9-12)18-14-5-3-4-13(16)15(14)17/h3-9,18H,2,10H2,1H3 |
Clave InChI |
UXFVHWXCPZPLAD-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


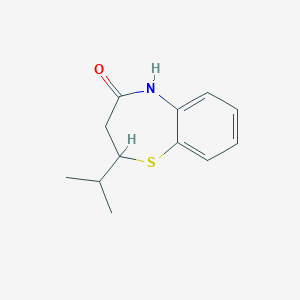
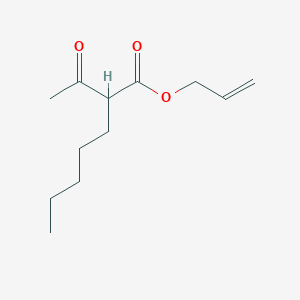
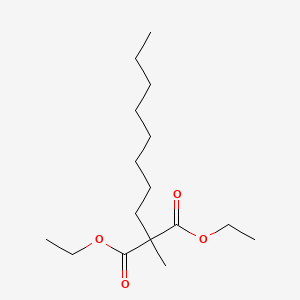
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
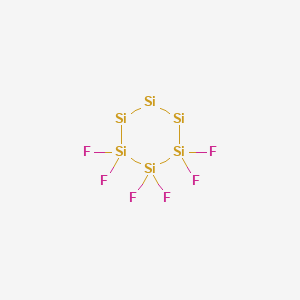
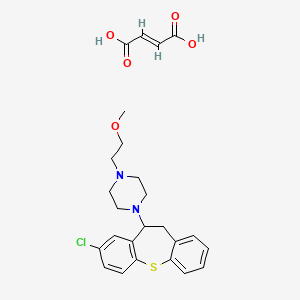
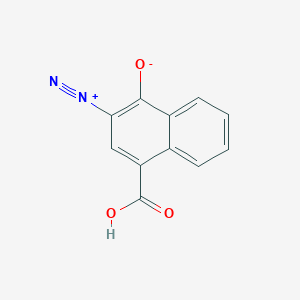
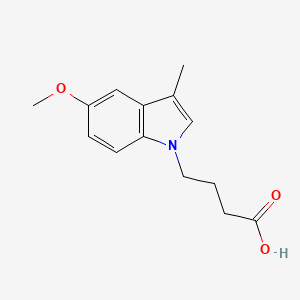

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
